N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as MNAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNAC belongs to the class of thiosemicarbazones, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and antibacterial effects.
Mechanism of Action
The mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of glutathione, a potent antioxidant, in cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to have low toxicity in animal studies. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. One area of research is to further elucidate the mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. Another area of research is to optimize the synthesis method of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide to achieve higher yields and purity. Additionally, research can be conducted to investigate the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide as a therapeutic agent for other diseases, such as viral infections and bacterial infections. Finally, research can be conducted to develop more effective formulations of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide for in vivo administration.
Synthesis Methods
The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with 2-methoxyaniline to form N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been optimized to achieve higher yields and purity of the compound.
Scientific Research Applications
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to exhibit promising therapeutic properties in various scientific research studies. It has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to have antiviral activity against influenza A virus and hepatitis C virus. Additionally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-11(6-5-8-13(10)19(21)22)15(20)18-16(24)17-12-7-3-4-9-14(12)23-2/h3-9H,1-2H3,(H2,17,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGZLOHQUYWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.